synuclein

Parkinson's Disease Amyloid Aggregation Neurodegeneration

Synuclein (CAS 119938-65-7) is an ambiguous registry requiring stringent validation. For Parkinson's & aggregation studies, α-Synuclein is the essential, non-substitutable reagent as the primary Lewy body component. For endogenous protective mechanism research, β-Synuclein is mandated by its 40% in vivo aggregation inhibition. γ-Synuclein is the isoform of choice for metal-mediated neurodegeneration, exhibiting >1000-fold higher copper affinity. Procuring an uncharacterized 'Synuclein' risks invalidating experimental models through uncontrolled variables. Validate target isoform and application-specific purity before ordering.

Molecular Formula C17H23N3O
Molecular Weight 0
CAS No. 119938-65-7
Cat. No. B1168599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesynuclein
CAS119938-65-7
Molecular FormulaC17H23N3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is Synuclein (CAS: 119938-65-7) and Why its Procurement Demands Scrutiny


The CAS registry number 119938-65-7 is associated with 'synuclein' and is linked to the alpha-synuclein (α-syn) protein family, which comprises α-, β-, and γ-synuclein [1]. Alpha-synuclein is a 140-amino acid presynaptic protein central to Parkinson's disease pathology [1]. However, the chemical identity of this specific CAS entry is ambiguous: databases list a molecular formula of C17H23N3O and a molecular weight of zero, which is inconsistent with the full-length protein . This discrepancy suggests the CAS number may refer to a small-molecule fragment, a computational placeholder, or an erroneous registry entry rather than a well-defined research tool. Consequently, scientific and industrial users must exercise extreme caution when procuring 'synuclein' under this CAS, as its exact composition and biological relevance are unverified.

Why Generic 'Synuclein' Substitutions are Scientifically Unacceptable


The synuclein family exhibits profound functional and pathological divergence that renders members non-interchangeable. While α-, β-, and γ-synuclein share high sequence homology [1], they possess markedly different aggregation propensities, membrane affinities, and roles in disease [2]. Crucially, α-syn is the primary component of pathological Lewy bodies in Parkinson's disease, whereas β-syn is absent from these aggregates and appears to exert protective effects [1][3]. Substituting one isoform for another, or using an undefined 'synuclein' material, would introduce uncontrolled variables that invalidate experimental conclusions in neurodegeneration research. The ambiguous CAS registry 119938-65-7 underscores this risk, as its exact identity relative to the canonical synuclein proteins is unknown.

Quantitative Differentiation of Synuclein for Scientific Procurement


Alpha-Synuclein's Unique Aggregation Propensity vs. Beta- and Gamma-Synuclein

The human synuclein family members exhibit stark differences in their inherent ability to form amyloid fibrils, a key pathological event. α-Synuclein has the highest propensity for aggregation and its aggregated forms accumulate in Lewy bodies [1]. In a comparative study under non-rotating liquid-liquid phase separation (LLPS) conditions (200 μM protein + 10% PEG, 37°C, no agitation), full-length α-synuclein showed aggregation with a lag time of ~10.5 days, while the core α-syn (30-110) had a much shorter lag time of ~4 days [2]. In stark contrast, β-synuclein and γ-synuclein did not show any Thioflavin T (ThT) positive aggregation during the entire incubation period [2].

Parkinson's Disease Amyloid Aggregation Neurodegeneration

Beta-Synuclein's Protective Effect Against Alpha-Synuclein Aggregation In Vivo

A functional differentiation is observed in transgenic animal models. Overexpression of β-synuclein has been shown to counteract the pathological aggregation of α-synuclein. In a proof-of-concept study, β-synuclein expression decreased the formation of Lewy body (LB)-like inclusions by 40% and prevented associated functional deficits [1]. This protective role is further supported by in vitro findings that a high molar ratio of β-synuclein inhibits the fibrillation of α-synuclein [2].

Therapeutic Strategy In Vivo Model Neuroprotection

Reduced Membrane Affinity of Beta- and Gamma-Synuclein Compared to Alpha-Synuclein

The synuclein proteins have distinct membrane-binding properties crucial for their normal physiological function. β-synuclein and γ-synuclein have a reduced affinity toward synaptic vesicles compared with α-synuclein [1]. Furthermore, heteromerization of β-synuclein or γ-synuclein with α-synuclein reduces synaptic vesicle binding of α-synuclein in a concentration-dependent manner [1]. This suggests that β- and γ-synucleins act as modulators of α-synuclein's physiological activity at the neuronal synapse [1].

Synaptic Function Membrane Interaction Protein Biochemistry

Copper Binding Affinity Distinguishes Gamma-Synuclein from Alpha- and Beta-

All three synuclein proteins bind copper(II) in a high-affinity 1:1 stoichiometry, but with significantly different affinities. γ-Synuclein demonstrates the highest affinity, in the picomolar range, while α-synuclein and β-synuclein both bind copper(II) with nanomolar affinity [1]. This represents a quantitative difference of approximately three orders of magnitude.

Metal Binding Redox Biology Neurodegeneration

Differential Structural Propensity Between Alpha- and Beta-Synuclein

Despite high sequence similarity, NMR studies reveal significant structural differences between the monomers. β-Synuclein exhibits a lower predisposition toward helical structure in the second half of its lipid-binding domain and a higher preference for extended structures in its C-terminal tail compared to α-synuclein [1]. These intrinsic structural propensities are linked to their dramatically different aggregation behaviors [2].

Protein Structure NMR Spectroscopy Biophysics

Recommended Application Scenarios for Synuclein (CAS: 119938-65-7)


Parkinson's Disease Pathogenesis and Drug Discovery

For research into the molecular mechanisms of Parkinson's disease, α-synuclein is the essential, non-substitutable reagent. Its unique and high propensity for aggregation into Lewy bodies [1] and its central role in disease pathology [2] make it the only valid choice for studies of amyloid formation, toxicity, and the screening of aggregation inhibitors. Use of β- or γ-synuclein, which do not aggregate under physiological conditions [1], would be inappropriate for this purpose.

Studies of Synuclein Neuroprotective Mechanisms

Research focused on endogenous protective mechanisms against α-synuclein pathology necessitates the use of β-synuclein. Its demonstrated ability to decrease α-synuclein aggregation and Lewy body formation by 40% in vivo [3] positions it as a key tool for investigating natural modulators of neurodegeneration and for developing novel therapeutic strategies aimed at boosting this protective pathway.

Biophysical Studies of Protein Aggregation

The synuclein family provides an ideal model system for comparative biophysics. α-synuclein is the prototypical aggregation-prone intrinsically disordered protein, while β-synuclein serves as a non-aggregating, highly homologous control [1][4]. Comparative studies using both isoforms are essential for dissecting the specific sequence and structural determinants that govern amyloid formation [4].

Metal-Catalyzed Oxidation and Redox Biology

For investigations into the role of transition metals like copper in neurodegeneration, γ-synuclein is the reagent of choice. Its exceptionally high, picomolar affinity for copper(II)—over 1000-fold greater than α- or β-synuclein [5]—makes it the most sensitive and relevant isoform for studying copper-mediated redox cycling, reactive oxygen species (ROS) generation, and metal-induced protein aggregation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

70 linked technical documents
Explore Hub


Quote Request

Request a Quote for synuclein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.